molecular formula C25H29N3O5S2 B2891319 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 312929-41-2

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2891319
CAS No.: 312929-41-2
M. Wt: 515.64
InChI Key: KIDRDZDHHCKNMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a benzamido group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between the thiazole derivative and 4-aminobenzoic acid.

    Addition of the Sulfamoyl Group: The sulfamoyl group is incorporated by reacting the intermediate with N,N-dipropylsulfamoyl chloride under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate involves inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid from phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is unique due to its combination of a thiazole ring and a sulfamoylbenzamido group, which imparts specific biochemical properties and potential therapeutic applications that are distinct from other similar compounds.

Biological Activity

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2O4S
  • Molecular Weight : 398.56 g/mol

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions, including sulfonation and amide bond formation. The following reaction scheme outlines the synthetic pathway:

  • Starting Material : Ethyl 2-aminothiazole-5-carboxylate.
  • Reactions :
    • Sulfonation of the amine group to form a sulfamoyl derivative.
    • Coupling with appropriate benzoyl derivatives to yield the target compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focused on various substituted phenyl sulfamoyl thiazoles demonstrated that compounds with electron-withdrawing groups (like nitro and halogen) showed enhanced antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Activity against Bacillus subtilisActivity against Aspergillus niger
4a>100InactiveInactive
4e25ModerateModerate
4g50ModerateModerate
4i10GoodModerate
4j20ModerateGood

Antifungal Activity

The antifungal potential of this compound has been explored through in vitro studies. Compounds in this class have been shown to inhibit ergosterol synthesis, a critical component of fungal cell membranes, by targeting cytochrome P450 enzymes (CYP51). For instance, derivatives with strong electronegative substituents significantly inhibited ergosterol levels, demonstrating a potential mechanism similar to azole antifungals .

Table 2: Ergosterol Inhibition Rates

CompoundInhibition Rate at 24h (%)Inhibition Rate at 48h (%)
Compound A (e.g., 2d)86.181.8
Compound B (e.g., 2e)88.683.4

Anticancer Potential

Emerging studies suggest that thiazole derivatives may also possess anticancer properties. The structural features of these compounds allow for interaction with various cellular targets involved in cancer progression. For instance, certain thiazoles have been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against multiple bacterial and fungal strains. The results indicated that modifications at the para position of the phenyl ring significantly influenced activity levels, with some compounds exhibiting MIC values as low as 10 µg/mL against resistant strains .
  • Antifungal Mechanism Investigation : Another research focused on the inhibitory effects of thiazole derivatives on ergosterol synthesis in Candida albicans. The study utilized molecular docking techniques to elucidate binding interactions at the active site of CYP51, revealing promising candidates for further development as antifungal agents .

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-4-16-28(17-5-2)35(31,32)20-14-12-19(13-15-20)23(29)27-25-26-21(18-10-8-7-9-11-18)22(34-25)24(30)33-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDRDZDHHCKNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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